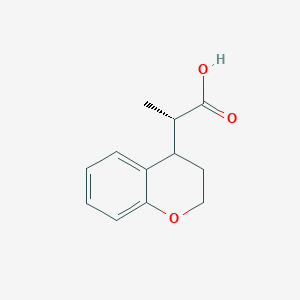
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPP, is a chemical compound that belongs to the class of coumarin derivatives. It is a white crystalline powder that is soluble in water and organic solvents. DCPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in cognitive function and memory. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is also water-soluble, which makes it easy to administer in experiments. However, there are also limitations to the use of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its toxicity and potential side effects.
将来の方向性
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One potential direction is to further investigate its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential applications in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the toxicity and potential side effects of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. Overall, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has shown promise as a potential therapeutic agent in the field of neuroscience, and further research is needed to fully understand its potential applications.
合成法
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through several methods, including the condensation of 4-hydroxycoumarin with acetaldehyde followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with 2-bromo-1-phenylethanone in the presence of potassium carbonate.
科学的研究の応用
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been studied for its potential to enhance cognitive function and memory.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

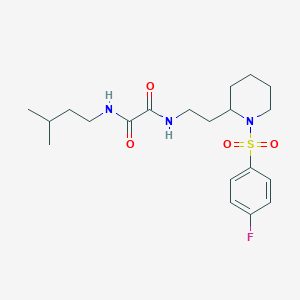
![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
![Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate](/img/structure/B2889958.png)
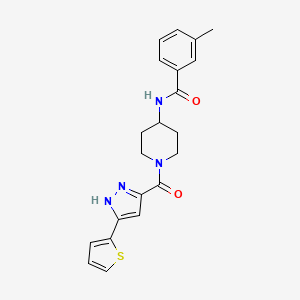
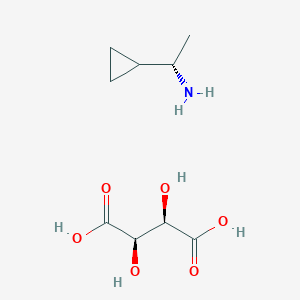
![2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2889963.png)
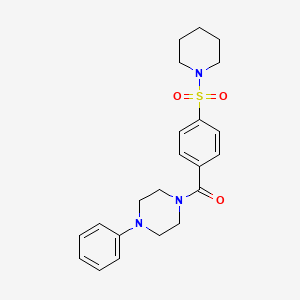
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)
![3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2889966.png)

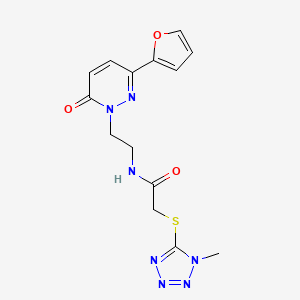
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)